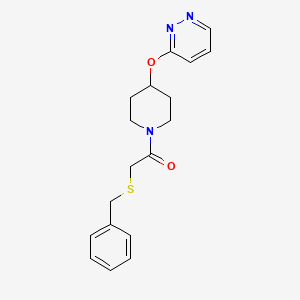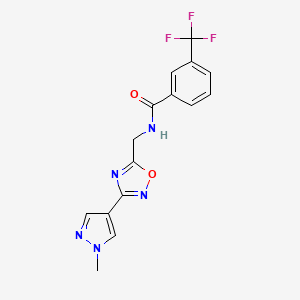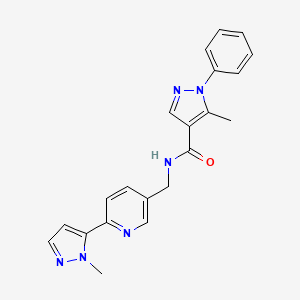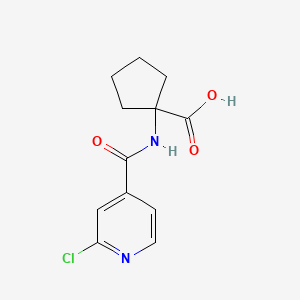
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid, also known as CPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCC is a heterocyclic compound that contains a pyridine ring and a cyclopentane ring, and it has a molecular weight of 234.7 g/mol.
Aplicaciones Científicas De Investigación
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been shown to have inhibitory effects on certain enzymes, such as the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of certain biological molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid involves its interaction with specific target molecules, such as enzymes or receptors. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can bind to these target molecules and inhibit their activity, which can have various physiological effects. The exact mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been shown to have various biochemical and physiological effects, depending on the target molecule it interacts with. For example, 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been shown to have hypoglycemic effects by inhibiting the activity of DPP-4, which is involved in the regulation of blood glucose levels. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid.
Direcciones Futuras
There are several future directions for research involving 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid. One potential direction is to further investigate its potential as a fluorescent probe for the detection of biological molecules. Another direction is to study its effects on other target molecules and pathways, which could lead to the discovery of new therapeutic targets. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid and its potential applications in various scientific fields.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been shown to have inhibitory effects on certain enzymes and has been studied for its potential use as a fluorescent probe. The mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is still being studied, and further research is needed to fully understand its mode of action. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has several advantages for use in lab experiments, but also has some limitations that should be taken into consideration. There are several future directions for research involving 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid, and further studies are needed to fully explore its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid involves the reaction of 2-chloropyridine-4-carboxylic acid with cyclopentanone in the presence of a catalyst. The reaction proceeds through a process of acid catalyzed cyclization, which results in the formation of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid. The yield of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Propiedades
IUPAC Name |
1-[(2-chloropyridine-4-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-7-8(3-6-14-9)10(16)15-12(11(17)18)4-1-2-5-12/h3,6-7H,1-2,4-5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNNXSCSNIJXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

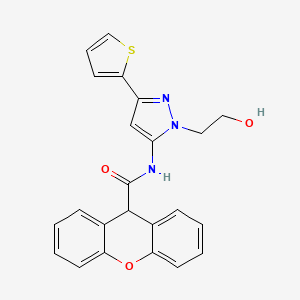
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2514207.png)

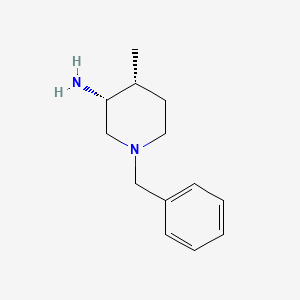
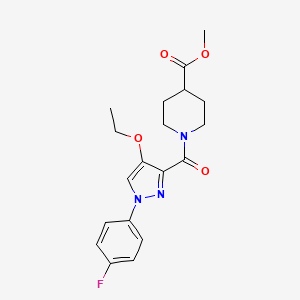

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)
